1-(3,5-Diethoxyphenyl)ethanone

Description

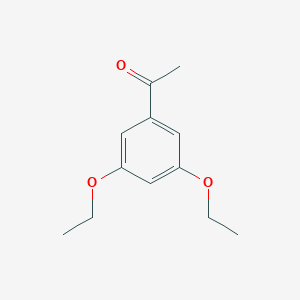

Structure

3D Structure

Properties

IUPAC Name |

1-(3,5-diethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-4-14-11-6-10(9(3)13)7-12(8-11)15-5-2/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEJDYKMTNWEIAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)C(=O)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10402253 | |

| Record name | 3',5'-Diethoxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103604-53-1 | |

| Record name | 3',5'-Diethoxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-(3,5-Diethoxyphenyl)ethanone

Abstract

This technical guide provides an in-depth analysis of 1-(3,5-Diethoxyphenyl)ethanone, a key aromatic ketone serving as a versatile intermediate in organic synthesis. This document covers its fundamental physicochemical properties, detailed synthesis protocols with mechanistic insights, and its strategic applications in the development of complex chemical entities for research and drug discovery. By elucidating the causality behind experimental choices and grounding all claims in authoritative sources, this guide is intended to be an essential resource for researchers, chemists, and drug development professionals who utilize advanced chemical building blocks.

Introduction to 1-(3,5-Diethoxyphenyl)ethanone

1-(3,5-Diethoxyphenyl)ethanone, identified by the CAS number 103604-53-1 , is a symmetrically substituted acetophenone derivative.[1] Its structure, featuring a central benzene ring with two meta-positioned ethoxy groups and an acetyl substituent, makes it a valuable synthon in medicinal chemistry and materials science. The ethoxy groups act as moderate electron-donating groups, activating the aromatic ring towards certain electrophilic substitutions while also imparting increased lipophilicity compared to its dimethoxy analog. The acetyl group provides a reactive handle for a wide array of chemical transformations, including condensations, oxidations, reductions, and carbon-carbon bond-forming reactions. This unique combination of features allows for the strategic construction of more complex molecular architectures, positioning it as a critical starting material for targeted library synthesis and the development of novel bioactive compounds.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis and research. The key identifiers and computed properties for 1-(3,5-Diethoxyphenyl)ethanone are summarized below.

| Property | Value | Source |

| CAS Number | 103604-53-1 | [1] |

| Molecular Formula | C₁₂H₁₆O₃ | [1] |

| IUPAC Name | 1-(3,5-diethoxyphenyl)ethanone | [2] |

| Molecular Weight | 208.25 g/mol | [1] |

| Appearance | Typically a solid or oil, depending on purity | General |

| Canonical SMILES | CCOC1=CC(=CC(=C1)C(=O)C)OCC | [2] |

| InChI Key | RTURMDDPULLFPV-UHFFFAOYSA-N | [2] |

| Storage Conditions | Sealed in dry, room temperature | [1] |

Synthesis Pathway and Experimental Protocol

The most direct and widely employed method for the synthesis of 1-(3,5-Diethoxyphenyl)ethanone is the Friedel-Crafts acylation of 1,3-diethoxybenzene. This classic electrophilic aromatic substitution reaction provides a high-yielding and scalable route to the target molecule.

Mechanistic Rationale and Causality

The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion from an acyl halide (e.g., acetyl chloride) or anhydride (acetic anhydride) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The 1,3-diethoxybenzene substrate is highly activated towards electrophilic attack due to the electron-donating nature of the two ethoxy groups. These groups direct the incoming electrophile primarily to the ortho and para positions. In this case, the C2, C4, and C6 positions are activated. Steric hindrance from the adjacent ethoxy groups disfavors substitution at the C2 position, while the C4 and C6 positions are electronically and sterically favored, leading to the desired 1,3,5-trisubstituted product. Aluminum chloride is a common choice due to its high efficacy in generating the acylium ion, though milder Lewis acids can be used in certain contexts.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the Friedel-Crafts acylation process for synthesizing 1-(3,5-Diethoxyphenyl)ethanone.

Caption: Workflow for the synthesis of 1-(3,5-Diethoxyphenyl)ethanone.

Detailed Experimental Protocol

This protocol is a representative method based on standard Friedel-Crafts acylation procedures and should be performed with appropriate safety precautions in a fume hood.

-

Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM, 100 mL).

-

Catalyst Suspension: Cool the flask to 0°C using an ice bath. Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) to the stirred DCM.

-

Causality: This step is performed at 0°C to control the exothermic reaction between the Lewis acid and any trace moisture, as well as the subsequent acylation reaction. Anhydrous conditions are critical as water would deactivate the AlCl₃ catalyst.

-

-

Reactant Addition: In the dropping funnel, prepare a solution of 1,3-diethoxybenzene (1.0 equivalent) and acetyl chloride (1.1 equivalents) in anhydrous DCM (20 mL). Add this solution dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.

-

Causality: Slow, dropwise addition is essential to manage the reaction exotherm and prevent side reactions. A slight excess of acetyl chloride ensures complete consumption of the starting material.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Reaction Quench: Once the reaction is complete, cool the flask back to 0°C and slowly pour the reaction mixture over a beaker of crushed ice and concentrated hydrochloric acid (HCl).

-

Causality: The acidic ice-water quench serves two purposes: it hydrolyzes and deactivates the AlCl₃ catalyst, and it protonates the oxygen of the ketone, breaking up the aluminum-ketone complex to liberate the product into the organic layer.

-

-

Extraction and Washing: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Causality: The HCl wash removes any remaining aluminum salts. The NaHCO₃ wash neutralizes any residual acid. The brine wash removes the bulk of the dissolved water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to obtain pure 1-(3,5-Diethoxyphenyl)ethanone.

Applications in Research and Drug Development

The utility of 1-(3,5-Diethoxyphenyl)ethanone lies in its capacity to serve as a scaffold for building more elaborate molecules with potential biological activity. The ketone functional group is a versatile starting point for derivatization.

Role as a Versatile Chemical Intermediate

The true value of 1-(3,5-Diethoxyphenyl)ethanone is realized in its role as a precursor. The ketone can be transformed into a variety of other functional groups (alcohols, alkenes, oximes, hydrazones), while the aromatic ring can undergo further substitutions if desired. This allows for systematic structural modifications to explore structure-activity relationships (SAR) in drug discovery programs. For instance, the synthesis of oxime ether derivatives from ketone precursors is a common strategy in the development of cytotoxic agents for cancer research.[3]

Logical Pathway to Advanced Intermediates

The following diagram illustrates how 1-(3,5-Diethoxyphenyl)ethanone can be logically transformed into more complex intermediates or final compounds, highlighting its role as a foundational building block.

Caption: Derivatization pathways from 1-(3,5-Diethoxyphenyl)ethanone.

Case Study: A Precursor for Bioactive Compound Synthesis

While specific drugs directly derived from 1-(3,5-Diethoxyphenyl)ethanone are not prominently featured in public literature, its analogs, such as 1-(3,4-dimethoxyphenyl)ethanone (acetoveratrone), are known intermediates. For example, etripamil, a calcium channel blocker, contains a 3,4-dimethoxyphenyl moiety.[4] The synthesis of such molecules often involves precursors with similar substitution patterns. The 3,5-diethoxy substitution pattern of the title compound is of significant interest for creating analogs of known drugs to modulate properties like solubility, metabolic stability, and receptor binding affinity. Researchers can use it to synthesize libraries of chalcones, pyrazoles, or other heterocyclic systems by reacting the acetyl group, thereby creating novel chemical entities for high-throughput screening.

Safety and Handling

As with any laboratory chemical, 1-(3,5-Diethoxyphenyl)ethanone should be handled with appropriate care. While specific toxicity data is limited, compounds of this class are generally considered to be irritants.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[5]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[6][7] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

1-(3,5-Diethoxyphenyl)ethanone is a strategically important chemical intermediate whose value is defined by its structural features and synthetic versatility. Its straightforward synthesis via Friedel-Crafts acylation, coupled with the reactive potential of its acetyl group, makes it an indispensable tool for chemists in both academic and industrial settings. This guide has provided a comprehensive overview of its properties, a detailed and reasoned synthesis protocol, and an exploration of its applications, underscoring its role in the rational design and construction of complex molecules for scientific discovery.

References

-

PubChem. 1-(3,5-Diethylphenyl)ethanone. National Center for Biotechnology Information. [Link]

-

European Directorate for the Quality of Medicines & HealthCare. 1-(3-benzoylphenyl)ethanone Safety Data Sheet. [Link]

-

MDPI. Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. [Link]

-

DailyMed. LABEL: CARDAMYST- etripamil spray. U.S. National Library of Medicine. [Link]

Sources

- 1. 103604-53-1|1-(3,5-Diethoxyphenyl)ethanone|BLD Pharm [bldpharm.com]

- 2. 1-(3,5-Diethylphenyl)ethanone | C12H16O | CID 23127585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects | MDPI [mdpi.com]

- 4. DailyMed - CARDAMYST- etripamil spray [dailymed.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. sds.edqm.eu [sds.edqm.eu]

An In-Depth Technical Guide to the Molecular Structure of 1-(3,5-Diethoxyphenyl)ethanone

This guide offers a comprehensive technical analysis of the molecular structure, synthesis, and spectroscopic characterization of 1-(3,5-diethoxyphenyl)ethanone, also known as 3',5'-diethoxyacetophenone. Designed for researchers, chemists, and professionals in drug development, this document synthesizes foundational chemical principles with detailed procedural insights to provide a thorough understanding of this valuable chemical intermediate.

Introduction and Physicochemical Properties

1-(3,5-Diethoxyphenyl)ethanone belongs to the alkyl-phenyl ketone class of organic compounds, characterized by a ketone group attached to a phenyl ring.[1] The 'ethanone' suffix indicates a two-carbon acyl group (acetyl group), while the '3,5-diethoxy' prefix specifies the substitution pattern on the phenyl ring. This compound serves as a key building block in organic synthesis, particularly in the creation of more complex molecules targeted for pharmaceutical and materials science applications. Its structure combines a reactive carbonyl center with an electron-rich aromatic ring, offering multiple sites for chemical modification.

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and comparison with close analogs like 1-(3,5-dimethoxyphenyl)ethanone.

Table 1: Physicochemical Properties of 1-(3,5-Diethoxyphenyl)ethanone

| Property | Value | Source |

| IUPAC Name | 1-(3,5-diethoxyphenyl)ethanone | - |

| Synonyms | 3',5'-Diethoxyacetophenone | - |

| CAS Number | 103604-53-1 | [2] |

| Molecular Formula | C₁₂H₁₆O₃ | Inferred |

| Molecular Weight | 208.25 g/mol | Inferred |

| Appearance | Expected to be a solid or oil at room temperature | Inferred |

Synthesis via Friedel-Crafts Acylation

The most direct and industrially relevant synthesis of 1-(3,5-diethoxyphenyl)ethanone is the Friedel-Crafts acylation of 1,3-diethoxybenzene. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.[3]

Mechanistic Rationale

The choice of Friedel-Crafts acylation is grounded in fundamental electronic principles. The two ethoxy groups on the benzene ring are powerful activating substituents. Through resonance, they donate electron density to the aromatic system, making it highly nucleophilic and thus more reactive towards electrophiles than unsubstituted benzene. This electron-donating effect is strongest at the ortho and para positions. In 1,3-diethoxybenzene, the C2, C4, and C6 positions are activated. The C4 position (para to both ethoxy groups) is the most sterically accessible and electronically favored site for substitution, leading to the desired 3,5-disubstituted product with high regioselectivity.

The reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or indium tosylate, which coordinates with the acylating agent (e.g., acetyl chloride) to generate a highly electrophilic acylium ion (CH₃CO⁺).[4] This ion is then attacked by the electron-rich aromatic ring to form the final product. An acyl group is deactivating, which advantageously prevents polysubstitution reactions.[3]

Self-Validating Experimental Protocol

This protocol is adapted from established procedures for the acylation of activated aromatic ethers.[4][5]

-

Catalyst Suspension: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) in a dry, inert solvent (e.g., dichloromethane or nitromethane) under a nitrogen atmosphere. Cool the suspension in an ice bath to 0°C. Rationale: The reaction is exothermic, and maintaining a low temperature controls the reaction rate and minimizes side products. Anhydrous conditions are critical as Lewis acids like AlCl₃ react violently with water.

-

Acyl Chloride Addition: Slowly add acetyl chloride (1.0 equivalent) to the stirred suspension. Allow the mixture to stir for 15-20 minutes to pre-form the acylium ion complex. Rationale: Pre-formation of the electrophile ensures it is readily available for reaction once the substrate is introduced.

-

Substrate Addition: Dissolve 1,3-diethoxybenzene (1.0 equivalent) in the same dry solvent and add it dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC). Rationale: The deactivating nature of the product acyl group prevents further reaction, making the process self-limiting and high-yielding.[3]

-

Workup: Once the reaction is complete, carefully pour the mixture over crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Structural Elucidation via Spectroscopy

The definitive confirmation of the molecular structure of 1-(3,5-diethoxyphenyl)ethanone is achieved through a combination of spectroscopic techniques. The following analysis is based on established principles and data from the closely related analog, 1-(3,5-dimethoxyphenyl)ethanone (CAS 39151-19-4).[6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show five distinct signals, reflecting the molecule's C₂ symmetry.

-

Aromatic Protons: The aromatic region will display an AX₂ spin system.

-

One proton at the C4 position (H-4) will appear as a triplet, due to coupling with the two equivalent protons at C2 and C6.

-

Two equivalent protons at the C2 and C6 positions (H-2, H-6) will appear as a doublet, due to coupling with the H-4 proton.

-

-

Ethoxy Protons (-OCH₂CH₃):

-

A quartet corresponding to the four equivalent methylene (-OCH₂) protons.

-

A triplet corresponding to the six equivalent methyl (-CH₃) protons.

-

-

Acetyl Protons (-COCH₃): A sharp singlet for the three methyl protons, typically deshielded by the adjacent carbonyl group.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will show eight distinct signals due to the molecule's symmetry.

-

Carbonyl Carbon (C=O): The most downfield signal, characteristic of a ketone.

-

Aromatic Carbons: Six signals are expected, but due to symmetry, only four will be unique: C1 (ipso-acetyl), C3/C5 (ipso-ethoxy), C2/C6, and C4.

-

Aliphatic Carbons: Two signals for the ethoxy group (-OCH₂ and -CH₃) and one for the acetyl methyl group (-COCH₃).

Table 2: Predicted NMR Spectral Data for 1-(3,5-Diethoxyphenyl)ethanone (Chemical shifts (δ) are estimated based on 1-(3,5-dimethoxyphenyl)ethanone and standard NMR principles)[8][9]

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| -COCH₃ | ~2.55 ppm (s, 3H) | ~27 ppm |

| Ar-H2, Ar-H6 | ~6.9-7.1 ppm (d, 2H) | ~106 ppm |

| Ar-H4 | ~6.6-6.8 ppm (t, 1H) | ~107 ppm |

| -OCH₂ CH₃ | ~4.05 ppm (q, 4H) | ~64 ppm |

| -OCH₂CH₃ | ~1.40 ppm (t, 6H) | ~15 ppm |

| Ar-C1 | - | ~139 ppm |

| Ar-C3, Ar-C5 | - | ~161 ppm |

| C=O | - | ~198 ppm |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 1-(3,5-diethoxyphenyl)ethanone will be dominated by absorptions from the ketone and ether groups.[10][11]

-

C=O Stretch (Ketone): A strong, sharp absorption band is expected in the range of 1680-1695 cm⁻¹ . The conjugation with the aromatic ring lowers the frequency compared to a simple aliphatic ketone.

-

C-H Stretches:

-

Aromatic C-H stretches will appear as weak to medium bands just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).

-

Aliphatic C-H stretches from the acetyl and ethoxy groups will be observed just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹).

-

-

C-O Stretches (Ether): Strong, characteristic bands for the aryl-alkyl ether linkages will be present in the region of 1200-1250 cm⁻¹ (asymmetric stretch) and 1030-1050 cm⁻¹ (symmetric stretch).

-

C=C Stretches (Aromatic): Several medium-intensity bands will appear in the 1450-1610 cm⁻¹ region, which are characteristic of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

-

Molecular Ion (M⁺): The mass spectrum will show a prominent molecular ion peak at m/z = 208, corresponding to the molecular formula C₁₂H₁₆O₃.

-

Key Fragmentation Pathways: The primary fragmentation mechanism for acetophenones is alpha-cleavage adjacent to the carbonyl group.

-

Loss of a methyl radical (•CH₃): This results in a highly stable acylium ion at m/z = 193 (M-15). This is often a very prominent peak.

-

Loss of an acetyl radical (•COCH₃): Cleavage of the bond between the carbonyl carbon and the aromatic ring results in a fragment at m/z = 165 (M-43).

-

Further fragmentation of the ethoxy groups (e.g., loss of ethylene, C₂H₄) can also be observed.

-

Conclusion

The molecular structure of 1-(3,5-diethoxyphenyl)ethanone is well-defined by its constituent functional groups and their symmetric arrangement on the phenyl ring. Its synthesis is readily achieved through a regioselective Friedel-Crafts acylation, a process dictated by the powerful activating and directing effects of the meta-disposed ethoxy groups. The structural identity can be unequivocally confirmed by a suite of standard spectroscopic methods—NMR, IR, and MS—each providing complementary and corroborative data. This comprehensive understanding of its synthesis and characterization solidifies the role of 1-(3,5-diethoxyphenyl)ethanone as a versatile and accessible intermediate for advanced chemical synthesis.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95997, 1-(3,5-Dimethoxyphenyl)ethan-1-one. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23127585, 1-(3,5-Diethylphenyl)ethanone. Retrieved from [Link]

-

Kasture, A. V., et al. (1971). Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. CORE. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3,5-Dibenzyloxyacetophenone. Retrieved from [Link]

- Google Patents. (n.d.). CN102675075A - Preparation method of 3, 5-resacetophenone.

-

CDP Innovation. (2015). Catalysis of the acylation of aromatic derivatives by metallic tosylates. Retrieved from [Link]

-

Thieme. (n.d.). Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

-

Clark, J. (n.d.). Friedel-Crafts acylation of benzene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(3,5-Dihydroxyphenyl)ethanone. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(3,4-dimethoxyphenyl)-. Retrieved from [Link]

-

SpectraBase. (n.d.). 3',5'-Dimethoxy-4'-hydroxyacetophenone. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 1-(3,4-Dimethoxyphenyl)ethanone (FDB000477). Retrieved from [Link]

-

NC State University Libraries. (n.d.). Chapter 12 – Structure Determination: Mass Spectroscopy and Infrared Spectroscopy. Retrieved from [Link]

-

NIST. (n.d.). 3,4-Dihydroxyacetophenone. Retrieved from [Link]

-

NIST. (n.d.). 3,5-Dichloro-2-hydroxyacetophenone. Retrieved from [Link]

Sources

- 1. Showing Compound 1-(3,4-Dimethoxyphenyl)ethanone (FDB000477) - FooDB [foodb.ca]

- 2. 103604-53-1|1-(3,5-Diethoxyphenyl)ethanone|BLD Pharm [bldpharm.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. cdp-innovation.com [cdp-innovation.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. 39151-19-4|1-(3,5-Dimethoxyphenyl)ethanone|BLD Pharm [bldpharm.com]

- 7. 1-(3,5-Dimethoxyphenyl)ethan-1-one | C10H12O3 | CID 95997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3',5'-Dimethoxyacetophenone(39151-19-4) IR Spectrum [chemicalbook.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. Ethanone, 1-(3,4-dimethoxyphenyl)- [webbook.nist.gov]

- 11. 3,4-Dihydroxyacetophenone [webbook.nist.gov]

An In-depth Technical Guide to the Synthesis of 1-(3,5-Diethoxyphenyl)ethanone for Advanced Research Applications

This guide provides a comprehensive overview of the synthetic pathway for 1-(3,5-diethoxyphenyl)ethanone, a valuable intermediate in the development of novel pharmaceutical agents and functional materials. Designed for researchers, scientists, and drug development professionals, this document elucidates the core chemical principles, offers detailed experimental protocols, and emphasizes safety considerations critical for successful and reproducible synthesis.

Introduction and Retrosynthetic Analysis

1-(3,5-Diethoxyphenyl)ethanone is an aromatic ketone characterized by a di-ether substitution pattern on the phenyl ring. This structural motif is of significant interest in medicinal chemistry due to the ability of the ethoxy groups to enhance metabolic stability and modulate lipophilicity, thereby improving the pharmacokinetic profile of drug candidates. A logical retrosynthetic analysis of the target molecule suggests a two-step approach, beginning with a commercially available precursor.

The primary disconnection point is the acyl group, pointing to a Friedel-Crafts acylation of a 1,3-diethoxybenzene precursor. 1,3-Diethoxybenzene, in turn, can be synthesized from resorcinol (1,3-dihydroxybenzene) via a Williamson ether synthesis. This pathway is advantageous due to the accessibility and relatively low cost of the starting materials.

Key Synthetic Strategies and Mechanistic Insights

The synthesis of 1-(3,5-diethoxyphenyl)ethanone is most efficiently achieved through a two-stage process:

Stage 1: Williamson Ether Synthesis of 1,3-Diethoxybenzene

The initial step involves the O-alkylation of resorcinol. The Williamson ether synthesis is a classic and reliable method for this transformation. In this reaction, the hydroxyl groups of resorcinol are deprotonated by a suitable base to form a more nucleophilic phenoxide. This phenoxide then undergoes a nucleophilic substitution reaction (SN2) with an ethylating agent.

-

Choice of Base: A moderately strong base such as potassium carbonate or sodium hydroxide is sufficient to deprotonate the phenolic hydroxyl groups of resorcinol. The choice of base can influence the reaction rate and yield.

-

Choice of Ethylating Agent: Diethyl sulfate is a highly effective ethylating agent for this synthesis due to its reactivity. Alternatively, ethyl halides (e.g., ethyl iodide or ethyl bromide) can be used, though they may require more forcing conditions.

-

Solvent Selection: A polar aprotic solvent, such as acetone or dimethylformamide (DMF), is ideal as it can dissolve the reactants and facilitate the SN2 reaction mechanism.

Stage 2: Friedel-Crafts Acylation of 1,3-Diethoxybenzene

The second stage is the electrophilic aromatic substitution of 1,3-diethoxybenzene with an acetylating agent. The two ethoxy groups are ortho, para-directing and strongly activating, making the 2, 4, and 6 positions of the benzene ring electron-rich and susceptible to electrophilic attack. Due to steric hindrance from the two ethoxy groups, the acylation predominantly occurs at the C4 position.

-

Acylating Agent: Acetyl chloride or acetic anhydride can be used to introduce the acetyl group. Acetyl chloride is generally more reactive.[1][2][3]

-

Lewis Acid Catalyst: A strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃), is required to activate the acylating agent and generate the acylium ion electrophile.[4][5][6]

-

Solvent: A non-polar, aprotic solvent like dichloromethane (DCM) or carbon disulfide is typically used. It is crucial that the solvent is anhydrous, as the Lewis acid catalyst reacts violently with water.[4][5][6]

Detailed Experimental Protocols

Protocol 1: Synthesis of 1,3-Diethoxybenzene

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add resorcinol (0.1 mol), anhydrous potassium carbonate (0.25 mol), and 250 mL of acetone.

-

Addition of Ethylating Agent: While stirring vigorously, add diethyl sulfate (0.22 mol) dropwise to the mixture.

-

Reaction: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the residue with acetone.

-

Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and wash with a 10% sodium hydroxide solution, followed by water until the aqueous layer is neutral. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be further purified by vacuum distillation.

| Parameter | Value |

| Reactants | Resorcinol, Diethyl Sulfate, Potassium Carbonate |

| Solvent | Acetone |

| Reaction Time | 12-18 hours |

| Temperature | Reflux |

| Purification | Extraction and Vacuum Distillation |

Protocol 2: Synthesis of 1-(3,5-Diethoxyphenyl)ethanone

-

Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, suspend anhydrous aluminum chloride (0.12 mol) in 100 mL of anhydrous dichloromethane (DCM).[4][5][6] Cool the mixture to 0 °C in an ice bath.

-

Formation of Acylium Ion: Add acetyl chloride (0.11 mol) dropwise to the stirred suspension.[1][2][3]

-

Addition of Substrate: Dissolve 1,3-diethoxybenzene (0.1 mol) in 50 mL of anhydrous DCM and add it dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

-

Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Work-up and Purification: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

| Parameter | Value |

| Reactants | 1,3-Diethoxybenzene, Acetyl Chloride, Aluminum Chloride |

| Solvent | Dichloromethane (anhydrous) |

| Reaction Time | 2-4 hours |

| Temperature | 0 °C to Room Temperature |

| Purification | Recrystallization or Column Chromatography |

Characterization and Analysis

The identity and purity of the synthesized 1-(3,5-diethoxyphenyl)ethanone should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect signals corresponding to the aromatic protons, the methyl protons of the acetyl group, and the ethyl protons of the ethoxy groups. The aromatic protons should appear as distinct multiplets.

-

¹³C NMR: Expect signals for the carbonyl carbon, the aromatic carbons (with and without oxygen substitution), and the carbons of the ethyl groups.

-

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the product should be observed.

-

Melting Point: The purified product should exhibit a sharp melting point.

Safety Considerations

A thorough understanding of the hazards associated with the chemicals used in this synthesis is paramount.

-

Resorcinol: Harmful if swallowed and causes skin and eye irritation.[7][8][9][10][11][12] It is also very toxic to aquatic life.[7][8][9][10][11]

-

Diethyl Sulfate: A corrosive and toxic substance that is a probable human carcinogen.[13][14][15][16] It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

-

Acetyl Chloride: A highly flammable and corrosive liquid that reacts violently with water, producing toxic hydrogen chloride gas.[1][2][3][17][18] All manipulations should be performed in a fume hood, away from ignition sources.

-

Aluminum Chloride (Anhydrous): A corrosive solid that reacts violently with water, releasing heat and hydrogen chloride gas.[4][5][6][19][20] It should be handled in a dry environment.

General Safety Precautions:

-

Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Perform all reactions in a well-ventilated fume hood.

-

Ensure that all glassware is dry before use, especially for the Friedel-Crafts acylation.

-

Quench reactions involving reactive reagents like aluminum chloride slowly and carefully in an ice bath.

-

Dispose of all chemical waste in accordance with institutional and local regulations.

References

-

Resorcinol Safety Data Sheet. (2015, March 19). Retrieved from [Link]

-

Material Safety Data Sheet - Diethyl sulfate. Cole-Parmer. Retrieved from [Link]

-

Vanchlor SAFETY DATA SHEET Aluminum Chloride - Anhydrous. (2015, January 5). Retrieved from [Link]

-

Acetyl Chloride - SAFETY DATA SHEET. (2023, January 12). Breckland Scientific Supplies Ltd. Retrieved from [Link]

-

Safety Data Sheet: Resorcinol. Carl ROTH. Retrieved from [Link]

-

Safety Data Sheet: Aluminium chloride. Carl ROTH. Retrieved from [Link]

-

Safety Data Sheet: Acetyl chloride D3. Carl ROTH. Retrieved from [Link]

-

Safety Data Sheet: Acetyl chloride. Chemos GmbH & Co.KG. Retrieved from [Link]

-

Safety Data Sheet Aluminium Chloride. (2022, September 6). Redox. Retrieved from [Link]

-

RESORCINOL - SAFETY DATA SHEET. (2025, April 23). Penta chemicals. Retrieved from [Link]

-

RESORCINOL EXTRA PURE - Safety Data Sheet. (2025, February 5). Loba Chemie. Retrieved from [Link]

-

Safety Data Sheet - Aluminum chloride (AlCl3). (2024, April 19). Materion. Retrieved from [Link]

-

Diethyl sulfate - Hazardous Substance Fact Sheet. New Jersey Department of Health. Retrieved from [Link]

-

acetyl chloride - Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]

-

1,3-Diethoxybenzene. PubChem. Retrieved from [Link]

-

Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. CORE. Retrieved from [Link]

-

Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses. Retrieved from [Link]

-

Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing. Retrieved from [Link]

-

The first synthesis of [2-13C]phloroglucinol. ResearchGate. Retrieved from [Link]

-

1,3-Dihydroxyphenazine dioxide. Organic Syntheses. Retrieved from [Link]

-

friedel-crafts acylation of benzene. Chemguide. Retrieved from [Link]

-

phloroglucinol - Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]

-

Workplace Exposure Limits - Hazardous Substance Fact Sheet. New Jersey Department of Health. Retrieved from [Link]

-

Aliphatic C–H Activation with Aluminium Trichloride– Acetyl Chloride: Expanding the Scope of the Baddeley Reaction for the F. Royal Society of Chemistry. Retrieved from [Link]

- Ether synthesis. Google Patents.

-

Using Acyl Chlorides in Friedel-Crafts Reactions. Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. brecklandscientific.co.uk [brecklandscientific.co.uk]

- 4. fishersci.com [fishersci.com]

- 5. vanchlor.com [vanchlor.com]

- 6. carlroth.com [carlroth.com]

- 7. fishersci.com [fishersci.com]

- 8. carlroth.com [carlroth.com]

- 9. pentachemicals.eu [pentachemicals.eu]

- 10. lobachemie.com [lobachemie.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. Resorcinol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 13. fishersci.com [fishersci.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. Diethyl sulfate - Safety Data Sheet [chemicalbook.com]

- 16. nj.gov [nj.gov]

- 17. carlroth.com [carlroth.com]

- 18. chemos.de [chemos.de]

- 19. redox.com [redox.com]

- 20. materion.com [materion.com]

Spectroscopic Data for 1-(3,5-Diethoxyphenyl)ethanone: An In-depth Technical Guide

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 1-(3,5-Diethoxyphenyl)ethanone, a substituted acetophenone, represents a scaffold of interest due to its potential applications in organic synthesis and medicinal chemistry. The strategic placement of its functional groups—an acetyl moiety and two meta-disposed ethoxy groups on a benzene ring—gives rise to a unique electronic and steric environment. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the prediction of its reactivity.

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-(3,5-Diethoxyphenyl)ethanone, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy, and Electron Ionization Mass Spectrometry (EI-MS). The content herein is curated for researchers, scientists, and drug development professionals, offering not only the spectral data but also a detailed rationale behind the experimental methodologies and data interpretation, thereby ensuring a holistic understanding of the molecule's spectroscopic signature.

Molecular Structure and Analysis Workflow

The structural features of 1-(3,5-Diethoxyphenyl)ethanone are pivotal to interpreting its spectroscopic data. The molecule's symmetry, the electronic effects of the ethoxy and acetyl groups, and the number of unique protons and carbons all contribute to its characteristic spectral fingerprint.

Caption: Molecular structure of 1-(3,5-Diethoxyphenyl)ethanone.

A systematic approach to spectral analysis is crucial. The following workflow outlines the logical progression from sample preparation to structural confirmation.

Caption: A generalized workflow for spectroscopic analysis.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The chemical shift, multiplicity, and integration of the signals in a ¹H NMR spectrum, combined with the number and chemical shifts of signals in a ¹³C NMR spectrum, provide a detailed picture of the molecular structure.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data. The choice of solvent and instrument parameters are critical for resolving all signals adequately.

-

Sample Preparation : Dissolve approximately 10-20 mg of 1-(3,5-Diethoxyphenyl)ethanone in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's peaks. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup : Utilize a 400 MHz (or higher) NMR spectrometer for optimal signal dispersion.

-

¹H NMR Acquisition :

-

Acquire the spectrum at a probe temperature of 298 K.

-

Employ a standard pulse program with a 30-degree pulse angle to ensure quantitative integration.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

-

A wider spectral width (e.g., 0-220 ppm) is necessary to encompass the range of carbon chemical shifts.

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 1-(3,5-Diethoxyphenyl)ethanone is expected to show five distinct signals, reflecting the symmetry of the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.05 | d (J ≈ 2.2 Hz) | 2H | H-2, H-6 |

| ~6.65 | t (J ≈ 2.2 Hz) | 1H | H-4 |

| ~4.08 | q (J ≈ 7.0 Hz) | 4H | -OCH₂CH₃ |

| ~2.55 | s | 3H | -COCH₃ |

| ~1.42 | t (J ≈ 7.0 Hz) | 6H | -OCH₂CH₃ |

Analysis and Interpretation of ¹H NMR Spectrum

-

Aromatic Region (δ 6.5-7.5 ppm) : The two ethoxy groups are electron-donating, leading to an upfield shift of the aromatic protons compared to unsubstituted benzene. The two protons at positions 2 and 6 (H-2, H-6) are chemically equivalent and appear as a doublet due to coupling with the proton at position 4. The proton at position 4 (H-4) is a triplet due to coupling with the two equivalent protons at positions 2 and 6. The small coupling constant (J ≈ 2.2 Hz) is characteristic of meta-coupling in a benzene ring.

-

Aliphatic Region (δ 1.0-4.5 ppm) : The methylene protons (-OCH₂CH₃) are deshielded by the adjacent oxygen atom and appear as a quartet around 4.08 ppm due to coupling with the three protons of the methyl group. The methyl protons of the ethoxy groups (-OCH₂CH₃) are shielded and appear as a triplet around 1.42 ppm, coupled to the adjacent methylene protons. The acetyl methyl protons (-COCH₃) are deshielded by the carbonyl group and appear as a sharp singlet around 2.55 ppm, as there are no adjacent protons to couple with.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is predicted to exhibit eight unique carbon signals.

| Chemical Shift (δ, ppm) | Assignment |

| ~198.0 | C=O |

| ~160.5 | C-3, C-5 |

| ~139.0 | C-1 |

| ~106.0 | C-4 |

| ~105.5 | C-2, C-6 |

| ~63.8 | -OCH₂CH₃ |

| ~26.8 | -COCH₃ |

| ~14.8 | -OCH₂CH₃ |

Analysis and Interpretation of ¹³C NMR Spectrum

-

Downfield Region (δ > 100 ppm) : The carbonyl carbon (C=O) of the acetyl group is the most deshielded, appearing at approximately 198.0 ppm.[1] The aromatic carbons directly attached to the oxygen atoms (C-3, C-5) are also significantly deshielded due to the electronegativity of oxygen, appearing around 160.5 ppm. The quaternary carbon to which the acetyl group is attached (C-1) is found at about 139.0 ppm. The remaining aromatic carbons (C-2, C-4, C-6) are shielded by the electron-donating ethoxy groups and appear in the region of 105-106 ppm.

-

Upfield Region (δ < 100 ppm) : The methylene carbons of the ethoxy groups (-OCH₂CH₃) are observed around 63.8 ppm. The acetyl methyl carbon (-COCH₃) appears at approximately 26.8 ppm, and the terminal methyl carbons of the ethoxy groups (-OCH₂CH₃) are the most shielded, resonating at about 14.8 ppm.

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: ATR-FTIR Spectroscopy

The ATR technique simplifies sample handling and is suitable for both liquid and solid samples.[2]

-

Instrument Setup : Use an FTIR spectrometer equipped with a diamond or zinc selenide ATR accessory.

-

Background Scan : Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance of the ambient atmosphere (e.g., CO₂, H₂O) and the crystal itself.

-

Sample Application : Place a small amount (a few milligrams or a single drop) of 1-(3,5-Diethoxyphenyl)ethanone directly onto the ATR crystal.

-

Sample Measurement : Apply pressure to ensure good contact between the sample and the crystal, then acquire the sample spectrum.

-

Data Processing : The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.

Predicted IR Data

The IR spectrum of 1-(3,5-Diethoxyphenyl)ethanone will be characterized by several key absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium-Strong | C-H stretching (aliphatic) |

| ~1685 | Strong | C=O stretching (aryl ketone) |

| ~1600, ~1470 | Medium-Strong | C=C stretching (aromatic) |

| ~1250-1050 | Strong | C-O stretching (aryl ether) |

Analysis and Interpretation of IR Spectrum

-

C-H Stretching Region : The region between 3000 and 2850 cm⁻¹ will show characteristic C-H stretching vibrations of the methyl and methylene groups of the ethoxy and acetyl moieties.

-

Carbonyl Stretching : A strong, sharp absorption band around 1685 cm⁻¹ is indicative of the C=O stretching vibration of the aryl ketone.[3] The conjugation with the aromatic ring lowers the frequency compared to a saturated aliphatic ketone.

-

Aromatic C=C Stretching : Absorptions around 1600 and 1470 cm⁻¹ are characteristic of the C=C stretching vibrations within the benzene ring.

-

C-O Stretching : Strong bands in the 1250-1050 cm⁻¹ region correspond to the asymmetric and symmetric C-O stretching vibrations of the aryl ether linkages.

Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. In EI-MS, the sample is bombarded with high-energy electrons, leading to ionization and fragmentation.

Experimental Protocol: EI-Mass Spectrometry

The following is a general procedure for obtaining an EI mass spectrum.

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.

-

Ionization : Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺•).

-

Fragmentation : The high internal energy of the molecular ion leads to its fragmentation into smaller, charged fragments and neutral radicals.

-

Mass Analysis : The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection : The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Predicted Mass Spectrum Data

The mass spectrum of 1-(3,5-Diethoxyphenyl)ethanone is expected to show a molecular ion peak and several characteristic fragment ions.

| m/z | Predicted Relative Intensity | Assignment |

| 192 | Moderate | [M]⁺• (Molecular Ion) |

| 177 | High | [M - CH₃]⁺ |

| 149 | Moderate | [M - CH₃ - CO]⁺ |

| 121 | Moderate | [M - CH₃ - CO - C₂H₄]⁺ |

| 43 | Moderate | [CH₃CO]⁺ |

Analysis and Interpretation of Mass Spectrum

-

Molecular Ion : The molecular ion peak at m/z 192 corresponds to the molecular weight of 1-(3,5-Diethoxyphenyl)ethanone (C₁₂H₁₆O₂).

-

Major Fragmentations :

-

α-Cleavage : The most common fragmentation for ketones is the cleavage of the bond adjacent to the carbonyl group. Loss of a methyl radical (•CH₃, 15 Da) from the molecular ion will result in a prominent peak at m/z 177, which is often the base peak in the spectrum of acetophenones.

-

Loss of CO : The fragment at m/z 177 can further lose a neutral carbon monoxide molecule (CO, 28 Da) to give a peak at m/z 149.

-

Ether Fragmentation : The fragment at m/z 149 can undergo further fragmentation by losing a molecule of ethene (C₂H₄, 28 Da) from one of the ethoxy groups, leading to a peak at m/z 121.

-

Acetyl Cation : A peak at m/z 43 corresponding to the acetyl cation ([CH₃CO]⁺) is also expected.

-

Caption: Predicted major fragmentation pathways for 1-(3,5-Diethoxyphenyl)ethanone in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of 1-(3,5-Diethoxyphenyl)ethanone, through the integrated application of NMR, ATR-FTIR, and EI-MS, provides a robust framework for its structural characterization. The predicted data presented in this guide, derived from established spectroscopic principles and comparison with analogous structures, offers a reliable reference for researchers. The detailed experimental protocols and in-depth interpretations of the spectral data are intended to empower scientists in their synthetic and analytical endeavors. As with any analytical investigation, the comparison of experimentally obtained data with the predictions outlined herein will provide the ultimate confirmation of the structure and purity of 1-(3,5-Diethoxyphenyl)ethanone, facilitating its confident use in further research and development.

References

-

ChemDraw. PerkinElmer Informatics. Available from: [Link]

-

StudyRaid. Understand mass Spectrometry Fragmentation of Acetophenone. Available from: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. Available from: [Link]

-

LCGC International. Electron Ionization for GC–MS. Available from: [Link]

-

University of Notre Dame. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Available from: [Link]

-

Georgia Gwinnett College. Standard Operating Procedure H-NMR. Available from: [Link]

-

Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Available from: [Link]

-

University of California, Davis. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Available from: [Link]

-

University of Illinois. Electron Ionization | School of Chemical Sciences. Available from: [Link]

-

JoVE. NMR Spectroscopy of Benzene Derivatives. Available from: [Link]

-

Chemistry LibreTexts. Predicting a 1H-NMR Spectrum From The Structure. Available from: [Link]

-

University of California, Los Angeles. Table of Characteristic IR Absorptions. Available from: [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]

Sources

1H NMR spectrum of 1-(3,5-Diethoxyphenyl)ethanone

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-(3,5-Diethoxyphenyl)ethanone

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 1-(3,5-diethoxyphenyl)ethanone. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum based on molecular structure, substituent effects, and fundamental NMR principles. It offers a detailed interpretation of chemical shifts, spin-spin coupling, and signal integration. Furthermore, this guide presents a standardized experimental protocol for sample preparation and data acquisition, and employs visual aids, including DOT language diagrams, to illustrate key concepts and workflows, ensuring a thorough understanding of the structural elucidation process for this compound.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in organic chemistry, providing unparalleled insight into the molecular structure of a substance. By probing the magnetic properties of atomic nuclei, specifically protons (¹H), we can map the chemical environment of each hydrogen atom within a molecule. This information is critical for confirming chemical identity, assessing purity, and elucidating the constitution of novel compounds.

The compound of interest, 1-(3,5-diethoxyphenyl)ethanone, features a symmetrically substituted aromatic ring with both electron-donating (ethoxy) and electron-withdrawing (acetyl) groups. This specific arrangement of functional groups creates a distinct and predictable ¹H NMR spectrum, making it an excellent case study for applying the principles of spectral interpretation. This guide will systematically deconstruct the expected spectrum, providing a robust framework for analysis.

Molecular Structure and Symmetry Analysis

Before predicting the spectrum, a foundational analysis of the molecular structure is essential. 1-(3,5-diethoxyphenyl)ethanone possesses a C₂ axis of symmetry that bisects the acetyl group and the C4 carbon of the benzene ring.

Key Structural Features:

-

Aromatic Core: A benzene ring substituted at positions 1, 3, and 5.

-

Substituents: An acetyl group (-COCH₃) at C1 and two ethoxy groups (-OCH₂CH₃) at C3 and C5.

-

Symmetry: Due to the symmetrical substitution pattern, several sets of protons are chemically equivalent.

This symmetry dictates that:

-

The two ethoxy groups are equivalent.

-

The protons at positions 2 and 6 of the aromatic ring (Hբ) are equivalent.

-

The proton at position 4 of the aromatic ring (Hₐ) is unique.

Therefore, we anticipate a total of five distinct signals in the ¹H NMR spectrum.

Theoretical ¹H NMR Spectrum Prediction

The chemical shift (δ) of a proton is primarily influenced by the local electronic environment. Electron-donating groups (EDGs) increase electron density, "shielding" nearby protons and shifting their signals upfield (to lower ppm values). Conversely, electron-withdrawing groups (EWGs) decrease electron density, "deshielding" protons and shifting their signals downfield (to higher ppm values).[1]

-

Ethoxy Groups (-OCH₂CH₃): The oxygen atom is strongly electron-donating via resonance, pushing electron density into the aromatic ring, particularly at the ortho and para positions.[1]

-

Acetyl Group (-COCH₃): The carbonyl group is electron-withdrawing due to both induction and resonance, pulling electron density from the ring.

Chemical Shift (δ) Prediction

-

Aromatic Protons (Hₐ and Hբ): Aromatic protons typically resonate in the 6.5-8.0 ppm region.[2] The two ethoxy groups at C3 and C5 are strongly activating and will shield the protons at the ortho (C2, C4, C6) positions. The acetyl group at C1 is deactivating. The proton Hₐ is para to the acetyl group and ortho to two ethoxy groups. The protons Hբ are ortho to the acetyl group and ortho to one ethoxy group. The strong shielding from the two adjacent ethoxy groups is expected to shift both Hₐ and Hբ significantly upfield relative to benzene (7.3 ppm).[1][3] We predict Hₐ to be slightly more shielded than Hբ.

-

Hₐ (1H, position 4): Predicted δ ≈ 6.6-6.8 ppm.

-

Hբ (2H, positions 2, 6): Predicted δ ≈ 6.9-7.1 ppm.

-

-

Ethoxy Protons (-OCH₂CH₃):

-

Methylene (H꜀, -OCH₂-): Protons on a carbon adjacent to an oxygen atom are deshielded. This signal is expected in the range of 3.5-5.5 ppm.[4] Given the aromatic attachment, a value around 4.0 ppm is reasonable.

-

Methyl (H꜀, -CH₃): These are typical alkyl protons, but are slightly influenced by the nearby oxygen. Their signal is expected around 1.2-1.6 ppm.[5]

-

-

Acetyl Protons (Hₑ, -COCH₃): Protons of a methyl ketone typically appear in the 2.0-2.4 ppm range.[5][6]

Multiplicity (Splitting Pattern) Prediction

The splitting of a signal is determined by the number of adjacent non-equivalent protons (n) and follows the n+1 rule.

-

Hₐ: This proton is coupled to the two equivalent Hբ protons. This is a meta-coupling, characterized by a small coupling constant (J) of 2-3 Hz.[7] According to the n+1 rule, its signal will be split into a triplet (2+1=3).

-

Hբ: Each of these protons is coupled to the single Hₐ proton (meta-coupling). Therefore, their signal will appear as a doublet (1+1=2).

-

H꜀ (-OCH₂-): These four equivalent protons are adjacent to the six equivalent methyl protons (H꜀) of the ethoxy groups. The signal will be a quartet (3+1=4).

-

H꜀ (-CH₃): These six equivalent protons are adjacent to the four equivalent methylene protons (H꜀). The signal will be a triplet (2+1=3).

-

Hₑ (-COCH₃): These protons have no adjacent protons, so their signal will be a singlet.

Integration Prediction

The area under each signal is proportional to the number of protons it represents.

-

Hₐ: 1H

-

Hբ: 2H

-

H꜀: 4H (from two -OCH₂- groups)

-

H꜀: 6H (from two -CH₃ groups)

-

Hₑ: 3H

Summary of Predicted Spectral Data

The predicted ¹H NMR data for 1-(3,5-diethoxyphenyl)ethanone is summarized in the table below.

| Signal Assignment | Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic | Hₐ | 6.6 - 6.8 | Triplet (t) | 1H |

| Aromatic | Hբ | 6.9 - 7.1 | Doublet (d) | 2H |

| Ethoxy Methylene | H꜀ | ~4.0 | Quartet (q) | 4H |

| Ethoxy Methyl | H꜀ | ~1.4 | Triplet (t) | 6H |

| Acetyl Methyl | Hₑ | ~2.5 | Singlet (s) | 3H |

Experimental Protocol for ¹H NMR Acquisition

This section provides a standardized workflow for acquiring a high-quality ¹H NMR spectrum.

Materials

-

1-(3,5-Diethoxyphenyl)ethanone (5-10 mg)

-

High-purity 5 mm NMR tube

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Internal standard (Tetramethylsilane, TMS, typically in solvent)

-

Pasteur pipette

-

Vial and vortex mixer

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ containing 0.03% v/v TMS).

-

Securely cap the vial and vortex until the sample is fully dissolved.

-

Using a clean Pasteur pipette, transfer the solution into the NMR tube to a height of approximately 4-5 cm.

-

-

NMR Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks for the solvent and TMS signals.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30-degree pulse, 1-2 second relaxation delay).

-

Average a sufficient number of scans (typically 8 or 16) to achieve a high signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data (Free Induction Decay, FID).

-

Perform phase correction to ensure all peaks are in the positive absorptive phase.

-

Apply baseline correction to create a flat baseline.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each peak.

-

Workflow Diagram

Caption: ¹H-¹H spin-spin coupling in the molecule.

This detailed analysis, from structural prediction to final interpretation, provides a self-validating system. The congruence between the predicted spectrum and the acquired data serves as robust confirmation of the chemical structure of 1-(3,5-diethoxyphenyl)ethanone. Any significant deviation would signal the presence of impurities or an incorrect structural assignment, prompting further investigation.

Conclusion

The ¹H NMR spectrum of 1-(3,5-diethoxyphenyl)ethanone is a clear illustration of how molecular symmetry and substituent electronic effects govern spectral features. The analysis predicts five distinct signals: a triplet and a doublet in the aromatic region, a quartet and a triplet corresponding to the two equivalent ethoxy groups, and a singlet for the acetyl methyl protons. This guide provides the theoretical foundation and practical protocols necessary for any researcher to confidently acquire, interpret, and validate the structure of this compound using ¹H NMR spectroscopy.

References

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]

-

The prediction of 1H NMR chemical shifts in organic compounds - Spectroscopy Europe. (n.d.). Retrieved from [Link]

-

Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron‐Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal, 13(12), 1599-1604. [Link]

-

JoVE. (2026, May 22). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch 13 - Aromatic H. Retrieved from [Link]

-

Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0265996). Retrieved from [Link]

-

OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Jackson, J. E., & Pallas, A. A. (2020). Computed NMR Shielding Effects over Fused Aromatic / Antiaromatic Hydrocarbons. Symmetry, 12(3), 418. [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Fu, H., et al. (2025). Determination of Ethoxy Content in Ethylcellulose via Relative Quantitative 1H NMR Spectroscopy. Magnetic Resonance in Chemistry. [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(3,5-Dihydroxyphenyl)ethanone. Retrieved from [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). NMR Chart. Retrieved from [Link]

-

Bao, K., et al. (n.d.). Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

A Comprehensive Technical Guide to the Mass Spectrometric Analysis of 1-(3,5-Diethoxyphenyl)ethanone

Abstract

This technical guide provides an in-depth analysis of the mass spectrometric behavior of 1-(3,5-diethoxyphenyl)ethanone, a substituted aromatic ketone of interest in synthetic chemistry and drug development. We explore the compound's distinct fragmentation patterns under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) conditions. This document is designed for researchers, scientists, and professionals who require a detailed understanding of how to characterize this molecule and its analogs. By elucidating the core fragmentation mechanisms, including alpha-cleavages and characteristic neutral losses from the ethoxy moieties, this guide establishes a robust analytical framework. We present detailed, field-proven experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing a self-validating system for unambiguous structural confirmation.

Introduction to 1-(3,5-Diethoxyphenyl)ethanone

1-(3,5-Diethoxyphenyl)ethanone is an aromatic ketone characterized by an acetophenone core functionalized with two ethoxy groups at the meta positions. Its chemical properties are dictated by the interplay between the carbonyl group, the aromatic ring, and the ether linkages.

-

Molecular Formula: C₁₂H₁₆O₃

-

Molecular Weight (Monoisotopic): 208.110 g/mol

-

Molecular Weight (Average): 208.25 g/mol

The structural characterization of such molecules is critical, particularly when they serve as intermediates in multi-step syntheses or as scaffolds in drug discovery programs. Mass spectrometry offers unparalleled sensitivity and structural insight, making it an indispensable tool for identity confirmation, purity assessment, and metabolic studies. This guide focuses on creating a predictive and practical framework for its analysis.

Caption: Structure of 1-(3,5-Diethoxyphenyl)ethanone.

Foundational Principles of Ionization

The choice of ionization technique is the most critical parameter in mass spectrometry, as it dictates the nature and extent of fragmentation. For a molecule like 1-(3,5-diethoxyphenyl)ethanone, both hard and soft ionization methods provide complementary and essential data.

Electron Ionization (EI): The Structural Fingerprint

Electron Ionization (EI) is a high-energy ("hard") technique where a 70 eV electron beam bombards the analyte.[1][2] This high energy is sufficient to eject an electron from the molecule, forming a radical cation (M•⁺).[3][4] The significant excess energy transferred to this molecular ion causes it to undergo extensive and reproducible fragmentation, generating a characteristic pattern that serves as a structural fingerprint.[2][5] This makes EI-MS, particularly when coupled with Gas Chromatography (GC), a powerful tool for definitive identification.

Electrospray Ionization (ESI): The Molecular Weight Confirmation

In contrast, Electrospray Ionization (ESI) is a "soft" ionization method that transfers very little excess energy to the analyte.[6] It is ideal for polar compounds and is the standard for Liquid Chromatography-Mass Spectrometry (LC-MS). ESI typically generates even-electron ions, most commonly a protonated molecule ([M+H]⁺) in positive ion mode.[7] While this provides a clear determination of the molecular weight, the resulting mass spectrum shows little to no fragmentation.[6] To elicit structural information, tandem mass spectrometry (MS/MS) is required, where the [M+H]⁺ ion is isolated and fragmented through collision-induced dissociation (CID).

Predicted Fragmentation Pathways

The logical fragmentation of 1-(3,5-diethoxyphenyl)ethanone is predictable based on the established chemistry of aromatic ketones, ethers, and the principles of radical cation (EI) versus even-electron ion (ESI) decomposition.

Electron Ionization (EI) Fragmentation

Upon ionization, the molecular ion (M•⁺) at m/z 208 is formed. Its fragmentation is dominated by cleavages at the most labile sites: the bonds alpha to the carbonyl group and rearrangements involving the ethoxy side chains.

Key Fragmentation Routes:

-

α-Cleavage (Loss of Methyl Radical): The most favorable initial fragmentation is the cleavage of the C-C bond between the carbonyl and the methyl group, resulting in the loss of a methyl radical (•CH₃, 15 Da). This forms a highly stable, resonance-delocalized acylium ion at m/z 193 , which is often the base peak in the spectrum.[8][9]

-

α-Cleavage (Formation of Acetylium Ion): Cleavage on the other side of the carbonyl group expels a substituted phenyl radical, forming the acetylium ion ([CH₃CO]⁺) at m/z 43 . This is a hallmark fragment for methyl ketones and is expected to be highly abundant.[10]

-

Sequential Loss of Ethylene: A characteristic fragmentation pathway for aromatic ethyl ethers is the neutral loss of ethylene (C₂H₄, 28 Da) via a rearrangement, forming a phenol. From the acylium ion at m/z 193 , the first loss of ethylene yields a fragment at m/z 165 . A subsequent loss of ethylene from the second ethoxy group produces the dihydroxy-substituted acylium ion at m/z 137 .

Caption: Predicted EI fragmentation of 1-(3,5-diethoxyphenyl)ethanone.

Table 1: Summary of Major Predicted EI Fragments

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 208 | [C₁₂H₁₆O₃]•⁺ | Molecular Ion (M•⁺) |

| 193 | [C₁₁H₁₃O₃]⁺ | α-cleavage: Loss of •CH₃ from M•⁺ |

| 165 | [C₉H₉O₃]⁺ | Neutral Loss: Loss of C₂H₄ from m/z 193 |

| 137 | [C₇H₅O₃]⁺ | Neutral Loss: Loss of C₂H₄ from m/z 165 |

| 43 | [C₂H₃O]⁺ | α-cleavage: Formation of acetylium ion from M•⁺ |

Electrospray Ionization (ESI-MS/MS) Fragmentation

In ESI, the molecule is protonated, likely at the most basic site, the carbonyl oxygen, to form the [M+H]⁺ ion at m/z 209 .[11] Fragmentation of this even-electron ion via CID proceeds through the loss of stable, neutral molecules.[7]

Key Fragmentation Routes:

-

Primary Neutral Loss of Ethylene: The most facile fragmentation of the protonated precursor is the loss of a neutral ethylene molecule (28 Da) from one of the protonated ethoxy groups. This leads to a prominent product ion at m/z 181 .

-

Secondary Neutral Loss of Ethylene: The product ion at m/z 181 can subsequently lose a second molecule of ethylene from the remaining ethoxy group, resulting in the protonated dihydroxyacetophenone ion at m/z 153 . This two-step loss is a highly diagnostic pathway for this class of compounds.

Caption: Predicted ESI-MS/MS fragmentation of 1-(3,5-diethoxyphenyl)ethanone.

Table 2: Summary of Major Predicted ESI-MS/MS Fragments

| Precursor m/z | Product m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|---|

| 209 | 181 | [C₁₀H₁₃O₃]⁺ | Neutral Loss: Loss of C₂H₄ from [M+H]⁺ |

| 209 | 153 | [C₈H₉O₃]⁺ | Sequential Neutral Loss: Loss of 2x C₂H₄ from [M+H]⁺ |

| 181 | 153 | [C₈H₉O₃]⁺ | Neutral Loss: Loss of C₂H₄ from m/z 181 |

Experimental Protocols

The following protocols are designed to provide a robust and reproducible analysis. The combination of both GC-EI-MS and LC-ESI-MS/MS creates a self-validating workflow, where the former provides a detailed structural fingerprint and the latter confirms the molecular weight and primary neutral losses.

Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of 1-(3,5-diethoxyphenyl)ethanone in methanol or acetonitrile.

-

GC-MS Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using dichloromethane or ethyl acetate.

-

LC-MS Working Solution: Dilute the stock solution to a final concentration of 0.1-1 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

Recommended GC-EI-MS Protocol

Table 3: GC-EI-MS Instrument Parameters

| Parameter | Setting | Rationale |

|---|---|---|

| GC System | ||

| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte. |

| Injection Volume | 1 µL | Standard volume to avoid column overloading. |

| Injection Mode | Split (e.g., 20:1) | Prevents detector saturation and ensures sharp peaks. |

| Carrier Gas | Helium, constant flow ~1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |

| Column | 30 m x 0.25 mm, 0.25 µm film (e.g., HP-5ms) | Standard non-polar column suitable for aromatic compounds. |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min | Provides good separation from solvent and potential impurities. |

| MS System | ||

| Ion Source | Electron Ionization (EI) | To induce characteristic fragmentation. |

| Ion Source Temp. | 230 °C | Standard temperature to maintain analyte in the gas phase. |

| Electron Energy | 70 eV | Standard energy for reproducible fragmentation and library matching.[4] |

| Mass Range | m/z 40-300 | Covers the expected molecular ion and all major fragments. |

Recommended LC-ESI-MS/MS Protocol

Table 4: LC-ESI-MS/MS Instrument Parameters

| Parameter | Setting | Rationale |

|---|---|---|

| LC System | ||

| Column | C18, 50 mm x 2.1 mm, 2.6 µm particle size | Standard reversed-phase column for good retention and peak shape. |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase; acid promotes protonation.[7] |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase; acid promotes protonation. |

| Gradient | 5% B to 95% B over 5 min | Efficiently elutes the analyte while separating from polar/non-polar impurities. |

| Flow Rate | 0.4 mL/min | Compatible with standard ESI sources. |

| Column Temp. | 40 °C | Ensures reproducible retention times. |

| Injection Volume | 5 µL | |

| MS System | ||

| Ion Source | Electrospray Ionization (ESI), Positive Mode | Soft ionization to generate the protonated molecule. |

| Capillary Voltage | 3.5 - 4.0 kV | Optimizes the electrospray process. |

| Gas Temp. | 325 °C | Facilitates desolvation of droplets. |

| MS1 Scan Range | m/z 100-300 | To identify the [M+H]⁺ precursor ion. |

| MS/MS Experiment | CID on precursor m/z 209 | To generate structural fragments. |

| Collision Energy | 15-25 eV (optimization recommended) | Energy required to induce the primary neutral loss fragmentation. |

Sources

- 1. Electron ionization - Wikipedia [en.wikipedia.org]

- 2. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 5. rroij.com [rroij.com]

- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 7. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]